molecular formula C20H20I3NO6 B12815594 2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

Cat. No.: B12815594
M. Wt: 751.1 g/mol
InChI Key: RHPREXVEYLGBHT-UHFFFAOYSA-N
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Description

Boc-3,5,3#-triiodo-L-thyronine is a derivative of the thyroid hormone 3,3,5-triiodo-L-thyronine. This compound is known for its role in binding to thyroid hormone receptors TRα and TRβ, which helps maintain metabolic homeostasis. It also promotes chondrogenesis of human mesenchymal stem cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-3,5,3#-triiodo-L-thyronine can be synthesized using various methods. One common approach involves dissolving the compound in 4 M NH4OH in methanol at a concentration of 5 mg/ml. It is also soluble in NaOH. For cell culture use, a 20 mg/ml stock solution can be prepared by adding 1.0 ml of 1.0 N NaOH to 1 mg of the compound, gently swirling to dissolve the powder, and then adding 49 ml of sterile medium .

Industrial Production Methods: Industrial production methods for Boc-3,5,3#-triiodo-L-thyronine typically involve scalable synthesis using optimal reaction times and conditions. For example, the compound can be synthesized in scalable amounts using an optimal reaction time of 10 minutes at pH 7.0 at room temperature and a substrate concentration of 1 mM .

Chemical Reactions Analysis

Types of Reactions: Boc-3,5,3#-triiodo-L-thyronine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications.

Common Reagents and Conditions: Common reagents used in the reactions of Boc-3,5,3#-triiodo-L-thyronine include NH4OH, NaOH, and methanol. The compound is soluble in these reagents, which facilitates its use in various chemical processes .

Major Products Formed: The major products formed from the reactions of Boc-3,5,3#-triiodo-L-thyronine depend on the specific reaction conditions and reagents used. For example, in cell culture, the compound regulates cell differentiation and protein expression .

Scientific Research Applications

Boc-3,5,3#-triiodo-L-thyronine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In cell culture, it regulates cell differentiation and protein expression. It also stimulates the breakdown of cholesterol and affects embryonic development . Additionally, the compound is used in proteomics research and has applications in the study of thyroid hormone activity .

Mechanism of Action

The mechanism of action of Boc-3,5,3#-triiodo-L-thyronine involves binding to thyroid hormone receptors TRα and TRβ. This binding initiates a series of molecular events that regulate metabolic processes and maintain metabolic homeostasis. The interaction of the compound with nonhistone proteins in the chromatin initiates thyroid hormone activity, leading to increased rates of protein synthesis and the breakdown of cholesterol .

Comparison with Similar Compounds

Boc-3,5,3#-triiodo-L-thyronine is similar to other thyroid hormones, such as 3,3,5-triiodo-L-thyronine (T3) and 3,5-diiodo-L-thyronine (T2). Boc-3,5,3#-triiodo-L-thyronine is unique in its specific binding to thyroid hormone receptors and its role in promoting chondrogenesis of human mesenchymal stem cells . Other similar compounds include 3-Iodothyronamine (3-T1AM), Reverse T3 (rT3), Triiodothyroacetic acid (Triac), and Tetraiodothyroacetic acid (Tetrac) .

Properties

IUPAC Name

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPREXVEYLGBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20I3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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